2-Amino-3,5-dichloropyridine
Overview
Description
2-Amino-3,5-dichloropyridine is a chemical compound that has been the subject of various studies due to its potential applications in the field of coordination chemistry and organic synthesis. It serves as a key intermediate in the synthesis of a wide range of chemical compounds, including pharmaceuticals and corrosion inhibitors .
Synthesis Analysis
The synthesis of 2-amino-3,5-dichloropyridine and its derivatives has been explored through various methods. An efficient large-scale synthesis of 2-amino-4-chloropyridine, a related compound, has been achieved, which was then used to prepare 2-amino-3,5-dichloropyridine with high yields . Additionally, multicomponent reactions have been employed to synthesize 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives, showcasing the versatility of pyridine derivatives in organic synthesis .
Molecular Structure Analysis
The molecular structure of 2-amino-3,5-dichloropyridine has been characterized using various techniques. Single crystal X-ray diffraction has been utilized to elucidate the structure of related complexes, revealing details such as bond lengths and angles that are comparable to other studied pyridine complexes . The monohydrate hydrochloride salt of 2-amino-3,5-dichloropyridine has been isolated, and its structure exhibits hydrogen bonds between the halide ions and both the pyridinium and amino protons .
Chemical Reactions Analysis
2-Amino-3,5-dichloropyridine participates in a variety of chemical reactions. It forms complexes with transition metals, which have been analyzed for their magnetic properties, showing antiferromagnetic interactions . The compound also forms cocrystals with other organic acids, such as fumaric acid, which are stabilized by hydrogen bonding interactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-amino-3,5-dichloropyridine derivatives have been studied extensively. For instance, the compound's ability to form supramolecular assemblies has been discussed, and its vibrational frequencies have been calculated using density functional theory (DFT) . The corrosion inhibition efficiency of synthesized pyridine derivatives has been evaluated, indicating the practical applications of these compounds .
Scientific Research Applications
Application in Agriculture
- Summary of the Application : 2-Amino-3,5-dichloropyridine is used in the agricultural industry. It is primarily used to produce fungicides and insecticides .
- Results or Outcomes : The use of 2-Amino-3,5-dichloropyridine in the production of fungicides and insecticides contributes to the protection of crops from pests and diseases, thereby enhancing agricultural productivity .
Application in Medicine
- Summary of the Application : 2-Amino-3,5-dichloropyridine is also used in the medical field. It is used to produce antihistamines and antiarrythmics .
- Results or Outcomes : The use of 2-Amino-3,5-dichloropyridine in the production of antihistamines and antiarrythmics contributes to the treatment of allergies and heart rhythm disorders, respectively .
Application in the Synthesis of Linopirdine
- Summary of the Application : 2-Amino-3,5-dichloropyridine is used in the synthesis of Linopirdine, an oral cognitive enhancer that stimulates the release of CNS neurotransmitters to alleviate deficits associated with Alzheimer’s disease (such as acetylcholine, dopamine, and serotonin) .
- Results or Outcomes : The use of 2-Amino-3,5-dichloropyridine in the production of Linopirdine contributes to the treatment of cognitive deficits associated with Alzheimer’s disease .
Application in Laboratory Chemicals
Safety And Hazards
properties
IUPAC Name |
3,5-dichloropyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2N2/c6-3-1-4(7)5(8)9-2-3/h1-2H,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCWBGKZFOYMCCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80194976 | |
Record name | 3,5-Dichloro-3-pyridylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80194976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3,5-dichloropyridine | |
CAS RN |
4214-74-8 | |
Record name | 2-Amino-3,5-dichloropyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4214-74-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Dichloro-3-pyridylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004214748 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Amino-3,5-dichloropyridine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51586 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,5-Dichloro-3-pyridylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80194976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-dichloro-3-pyridylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.949 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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